[1,2,4]Triazolo[1,5-c]pyrimidine-5,7-diamine
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Overview
Description
[1,2,4]Triazolo[1,5-c]pyrimidine-5,7-diamine is a heterocyclic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry. This compound is part of the broader class of triazolopyrimidines, which are known for their diverse biological activities, including antibacterial, antifungal, antiviral, antiparasitic, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing [1,2,4]triazolo[1,5-c]pyrimidine-5,7-diamine involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . Another method involves the use of Schiff base zinc (II) complex supported on magnetite nanoparticles, which catalyzes the reaction under mild conditions to produce the desired compound .
Industrial Production Methods
Industrial production methods for this compound often involve scalable reactions that can be performed under solvent-free conditions. The use of reusable catalysts, such as those supported on magnetic surfaces, is advantageous for large-scale production due to ease of separation and potential for reuse .
Chemical Reactions Analysis
Types of Reactions
[1,2,4]Triazolo[1,5-c]pyrimidine-5,7-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace leaving groups on the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenated reagents and nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted triazolopyrimidines .
Scientific Research Applications
[1,2,4]Triazolo[1,5-c]pyrimidine-5,7-diamine has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer properties, particularly in inhibiting the ERK signaling pathway.
Mechanism of Action
The mechanism of action of [1,2,4]triazolo[1,5-c]pyrimidine-5,7-diamine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the ERK signaling pathway, leading to decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT. This inhibition results in the induction of cell apoptosis and G2/M phase arrest, making it a promising candidate for anticancer therapy .
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[1,5-a]pyrimidine: Known for its anticancer and antimicrobial activities.
Pyrazolo[3,4-d]pyrimidine: Exhibits significant cytotoxic activities against various cancer cell lines.
1,2,4-Triazole-containing scaffolds: Widely used in pharmaceuticals for their antibacterial, antifungal, and anticancer properties.
Uniqueness
[1,2,4]Triazolo[1,5-c]pyrimidine-5,7-diamine is unique due to its specific structural configuration, which allows it to interact with a distinct set of molecular targets. Its ability to inhibit the ERK signaling pathway and induce apoptosis in cancer cells sets it apart from other similar compounds .
Properties
IUPAC Name |
[1,2,4]triazolo[1,5-c]pyrimidine-5,7-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N6/c6-3-1-4-8-2-9-11(4)5(7)10-3/h1-2H,6H2,(H2,7,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZTSXLCOFFCUQQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(N2C1=NC=N2)N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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